N,N-Bis(2-chloroethyl)-p-toluidine
Overview
Description
N,N-Bis(2-chloroethyl)-p-toluidine, commonly known as Nitrogen Mustard (HN2), is a chemical compound that belongs to the family of alkylating agents. It was first synthesized in the early 20th century and was later used as a chemical warfare agent in World War I. Nowadays, it is mainly used in scientific research for its ability to modify DNA and RNA, which makes it a valuable tool in cancer research.
Scientific Research Applications
Herbicide Manufacturing : A process for manufacturing N,N-dihaloalkyl-2,6-dinitro-4-substituted anilines from a 4-substituted aniline was described, including the manufacture of N,N-bis(2-chloroethyl)-2,6-dinitro-p-toluidine starting from p-toluidine. These compounds, including N,N-bis(2-chloroethyl)-p-toluidine, are selective herbicides effective for weed control in cotton, annual legumes, and related plants (Gorin et al., 2000).
Biochemical Studies : The kinetics of the non-enzymatic conjugation of substituted aniline mustards, including N,N-bis(2-chloroethyl)-p-toluidine, with glutathione and thiosulfate were investigated using nuclear magnetic resonance spectroscopy. This study provided insights into the alkylating activity of these compounds (Gamcsik et al., 1997).
Chromium Complexes and Antileukemia Research : Studies on chromium tricarbonyl complexes of N,N-bis(2-chloroethyl)-aniline derivatives, including N,N-bis(2-chloroethyl)-p-toluidine, were conducted. These compounds did not exhibit significant antileukemia activity in tested doses (King et al., 1974).
Metabolite of Cyclophosphamide : N,N-Bis(2-chloroethyl)phosphorodiamidic acid, a metabolite of cyclophosphamide, was identified as having in vivo and in vitro antitumor activity. This highlights a connection to N,N-bis(2-chloroethyl)-p-toluidine in chemotherapy research (Colvin et al., 1973).
Synthesis and Characterization in Chemistry : The synthesis and crystal structure of poly(p-toluidine) were explored. This research contributes to the broader understanding of compounds related to N,N-bis(2-chloroethyl)-p-toluidine (Wu, 2010).
Radiopharmaceuticals : The synthesis, characterization, and biodistribution in mice of oxotechnetium(V) mixed ligand complexes involving derivatives related to N,N-bis(2-chloroethyl)-p-toluidine were examined. This research is significant for understanding the biodistribution of such compounds in biomedical applications (Patsis et al., 1999).
Antibody-Based Cancer Treatment : The anti-tumor effects of an antibody-carboxypeptidase G2 conjugate in combination with phenol mustard prodrugs, which include derivatives of N,N-bis(2-chloroethyl)-p-toluidine, were investigated for the treatment of cancer (Blakey et al., 1994).
properties
IUPAC Name |
N,N-bis(2-chloroethyl)-4-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-10-2-4-11(5-3-10)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPRJMAJFSDBKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152849 | |
Record name | p-Toluidine, N,N-bis(2-chloroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(2-chloroethyl)-4-methylaniline | |
CAS RN |
1204-68-8 | |
Record name | N,N-Bis(2-chloroethyl)-4-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Toluidine, N,N-bis(2-chloroethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Bis(2-chloroethyl)-p-toluidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294980 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Toluidine, N,N-bis(2-chloroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Bis(2-chloroethyl)-4-methylaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRM9RB6H2U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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